molecular formula C13H10ClN3O2 B12976174 Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate

Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate

Cat. No.: B12976174
M. Wt: 275.69 g/mol
InChI Key: YAIOCRKSUWKVRX-UHFFFAOYSA-N
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Description

Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazoquinoxaline core with a chloro substituent at the 4-position and an ethyl ester group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate typically involves the condensation of 2-(imidazol-1-yl)aniline with carbonyldiimidazole, followed by reaction with phosphoryl chloride . Another method involves the reaction of arylaminoisoxazol-5(2H)-ones with 2,3-dichloroquinoxaline under mild base-catalyzed conditions . The reaction is usually carried out in ethanol under reflux for 24 hours, followed by rearrangement with triethylamine in tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Intramolecular cyclization can occur under certain conditions to form new ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinoxalines, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate can be compared with other imidazoquinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate

InChI

InChI=1S/C13H10ClN3O2/c1-2-19-13(18)8-4-3-5-9-10(8)16-11(14)12-15-6-7-17(9)12/h3-7H,2H2,1H3

InChI Key

YAIOCRKSUWKVRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N3C=CN=C3C(=N2)Cl

Origin of Product

United States

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